N-Methyl-4-phenylthiophene-2-carboxamide
Description
Properties
CAS No. |
62403-31-0 |
|---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
N-methyl-4-phenylthiophene-2-carboxamide |
InChI |
InChI=1S/C12H11NOS/c1-13-12(14)11-7-10(8-15-11)9-5-3-2-4-6-9/h2-8H,1H3,(H,13,14) |
InChI Key |
VVZXBUCTKHCOKI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-Methyl-4-phenylthiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate reagents. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for synthesizing thiophene derivatives . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under specific reaction conditions.
Chemical Reactions Analysis
N-Methyl-4-phenylthiophene-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-Methyl-4-phenylthiophene-2-carboxamide has several scientific research applications. In medicinal chemistry, thiophene derivatives are known for their therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinase inhibiting, and anti-cancer activities . Additionally, thiophene derivatives are used in material science for the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of N-Methyl-4-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate voltage-gated ion channels, enhance gamma-aminobutyric acid (GABA)-mediated inhibitory neurotransmission, and attenuate glutamate-mediated excitatory neurotransmission . These interactions contribute to the compound’s therapeutic effects.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the thiophene ring enhances electrophilic reactivity, facilitating coupling reactions but may reduce metabolic stability . The methyl and phenyl groups in N-Methyl-4-phenylthiophene-2-carboxamide likely increase lipophilicity compared to nitro-substituted analogs.
- Synthetic Yields : Purity and yield vary significantly with reaction conditions. For example, compound 7 achieved 99% purity using DMF and neutral alumina , whereas the 3,5-difluorophenyl analog yielded only 42% under similar conditions .
Physicochemical and Crystallographic Properties
- Solubility : Nitro-substituted analogs show lower aqueous solubility due to increased hydrophobicity, whereas methyl groups may improve solubility slightly .
- Crystal Packing : N-(2-nitrophenyl)thiophene-2-carboxamide forms weak C–H⋯O and C–H⋯S interactions in its crystal lattice, stabilizing its structure . Similar intermolecular interactions are expected in this compound, though methyl groups may alter packing efficiency.
Q & A
Q. Characterization Requirements :
- NMR Spectroscopy : Assign peaks for aromatic protons (thiophene and phenyl rings) and methyl groups. Discrepancies in chemical shifts may indicate regioisomeric impurities .
- Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
- Elemental Analysis : Validate purity for novel compounds; deviations >0.4% suggest impurities .
Q. Critical Parameters :
- Monitor reaction progress via TLC (Rf values) to prevent over-reaction.
- Use recrystallization (e.g., acetonitrile/water) to isolate high-purity products .
What analytical strategies are recommended to resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?
Q. Advanced Research Focus
- X-ray Crystallography : Resolves ambiguities in molecular geometry. For example, dihedral angles between thiophene and phenyl rings (e.g., 8.5–13.5°) confirm spatial arrangements .
- DFT Calculations : Predict NMR chemical shifts and vibrational modes (IR) to cross-validate experimental data. Discrepancies >0.3 ppm in ¹H NMR suggest conformational isomers .
- 2D NMR Techniques : HSQC and HMBC clarify through-space and through-bond correlations, especially for overlapping aromatic signals .
Case Study :
In N-(2-nitrophenyl)thiophene-2-carboxamide, weak C–H⋯O/S interactions in crystal packing explain deviations in spectroscopic assignments .
How does the substitution pattern on the thiophene ring influence the electronic properties and reactivity of this compound?
Q. Advanced Research Focus
- Electron-Withdrawing Groups (EWGs) : Nitro or cyano substituents at the 5-position increase electrophilicity, facilitating nucleophilic aromatic substitution. This is observed in analogs like 5-cyano-3-methyl derivatives .
- Steric Effects : Methyl groups at the 4-position hinder rotation, stabilizing planar conformations critical for π-π stacking in supramolecular assemblies .
Q. Computational Insights :
- HOMO-LUMO gaps (calculated via DFT) correlate with redox behavior. For example, EWGs lower LUMO levels, enhancing electron-accepting capacity .
What safety protocols are critical when handling this compound in laboratory settings?
Q. Basic Research Focus
- Toxicity Mitigation : Classified as Category 4 acute toxicity (oral/dermal/inhalation). Use fume hoods and PPE (gloves, lab coats) .
- Waste Management : Neutralize reaction byproducts (e.g., acyl chlorides) with aqueous NaHCO₃ before disposal .
How can computational modeling predict the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Molecular Docking : Screen against target proteins (e.g., kinases) to identify binding affinities. For example, thiophene-carboxamides show genotoxicity via intercalation into DNA .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with antibacterial efficacy, as demonstrated in carboxamide analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
